molecular formula C23H18BrN3O2S B3007230 N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 421589-76-6

N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B3007230
CAS RN: 421589-76-6
M. Wt: 480.38
InChI Key: UOPASGDLKXFJHL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinazoline backbone, which is a type of heterocyclic compound. The quinazoline ring system is part of many pharmaceutical compounds due to its bioactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazoline backbone, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with multiple potential sites for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be determined by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the bromobenzyl groups could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Serotonin Receptor Agonism

This compound has been investigated for its affinity at serotonin receptors. Specifically, it exhibits high affinity for the 5-HT2 family receptors. Substituents in the meta position of the benzyl group seem to enhance affinity. Interestingly, functional activity does not always correlate with affinity, and some congeners are potent functionally but act as partial agonists .

Hallucinogenic Phenethylamine Analogues

Given the compound’s structural similarity to phenethylamines, it’s relevant to explore its potential as a hallucinogen. Notably, the N-3-bromobenzyl variant demonstrated higher affinity for the 5-HT2A receptor compared to the 4-bromo congener. Further studies could elucidate its hallucinogenic properties .

Drug Development and Enforcement

Understanding the pharmacological effects and potential risks associated with this compound is crucial for drug enforcement agencies. Analogues like 25I-NBOMe (N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine) have been available on the illicit drug market, emphasizing the need for monitoring and regulation .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolines and their derivatives have been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This would likely include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing its efficacy against various diseases and investigating its mechanism of action .

properties

IUPAC Name

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c24-18-8-4-7-16(11-18)14-27-22(29)19-10-9-17(12-20(19)26-23(27)30)21(28)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPASGDLKXFJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

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